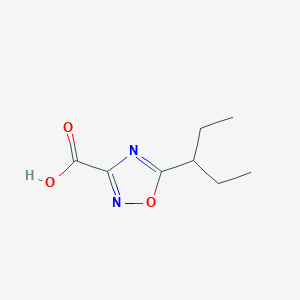

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

5-pentan-3-yl-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H12N2O3/c1-3-5(4-2)7-9-6(8(11)12)10-13-7/h5H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

CYLITTGFHLJIRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=NC(=NO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Esters

A widely reported method involves the reaction of amidoximes with carboxylic acid esters under basic conditions to form 1,2,4-oxadiazoles. Specifically, 3-aryl-5-pentyl-1,2,4-oxadiazoles can be synthesized by reacting appropriate arylamidoximes with ethyl hexanoate (ethyl ester of hexanoic acid) in the presence of potassium carbonate as a base.

- Reagents: Ethyl hexanoate, arylamidoximes, potassium carbonate.

- Solvent: Solvent-free conditions or minimal solvent use.

- Heating: Microwave irradiation for approximately 8 minutes at 650 W.

- Purification: Silica gel chromatography using hexanes/ethyl acetate (9:1).

- The base deprotonates the amidoxime oxygen, forming an anion that attacks the carbonyl carbon of the ester.

- This forms a tetrahedral intermediate, which loses ethanol to form an acylamidoxime intermediate.

- Intramolecular cyclization and dehydration yield the 1,2,4-oxadiazole ring.

| Compound | Starting Amidoxime | Yield (%) | Physical State | Key IR Absorptions (cm⁻¹) |

|---|---|---|---|---|

| 5-Pentyl-3-phenyl-1,2,4-oxadiazole | Phenylamidoxime | 80 | Colorless oil | 3068 (C-H), 1634 (C=N), 1446 (C-O) |

This method is advantageous due to its simplicity, short reaction time, and good yields. It has been demonstrated to be effective for a series of 3-aryl-5-pentyl-1,2,4-oxadiazoles.

Alternative Synthetic Approaches

Amination and Cyclization from Nitrile Precursors

Another approach involves the reaction of amino acids with fluorobenzonitriles under basic conditions in a mixed solvent system (dimethyl sulfoxide and water). The reaction is heated to approximately 105 °C for 16–20 hours, followed by acidification to precipitate the product.

- Amino acid and fluorobenzonitrile equimolar amounts.

- Potassium carbonate as base.

- DMSO-water solvent mixture.

- Product isolation by acid precipitation and filtration.

- Typical amination step yield: ~80%.

This method is part of a broader synthetic route to 1,2,4-oxadiazol-3-yl derivatives of carboxylic acids, useful for complex substituted oxadiazoles.

Modern One-Pot and Microwave-Assisted Syntheses

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates the reaction between carboxylic acid esters and amidoximes, reducing reaction times from hours to minutes and improving yields.

- Reaction time: 8 minutes at 650 W.

- No solvent or minimal solvent.

- Potassium carbonate as base.

This method is environmentally friendly and efficient, suitable for rapid synthesis of 1,2,4-oxadiazole derivatives including 5-(pentan-3-yl) substituted compounds.

One-Pot Synthesis-Functionalization Strategies

Although primarily reported for 1,3,4-oxadiazoles, one-pot strategies starting from carboxylic acids and involving in situ formation of hydrazides or amidoximes followed by cyclization have been developed. These methods use copper catalysis and bases such as cesium carbonate in solvents like 1,4-dioxane, with heating at moderate temperatures (80–120 °C).

While these protocols focus on 1,3,4-oxadiazoles, the principles can be adapted for 1,2,4-oxadiazoles by selecting appropriate precursors and reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Carboxylic Ester (Microwave) | Ethyl hexanoate + arylamidoxime + K2CO3 | Microwave, solvent-free, 650 W | 8 min | ~80 | Fast, solvent-free, good yield | Requires amidoxime synthesis |

| Amino Acid + Fluorobenzonitrile | Amino acid + fluorobenzonitrile + K2CO3 | DMSO-water, 105 °C | 16-20 h | ~80 | Suitable for complex derivatives | Long reaction time |

| One-Pot Cyclization (Adapted) | Carboxylic acid + amidoxime/hydrazide precursors + Cu catalyst | 1,4-dioxane, 80-120 °C | 3-17 h | 70-85 (for related oxadiazoles) | Streamlined, gram-scale possible | Mostly for 1,3,4-oxadiazoles |

Summary and Expert Notes

- The most established and efficient method for preparing 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves the cyclization of amidoximes with ethyl hexanoate under basic, microwave-assisted conditions, yielding the target compound in high purity and good yield.

- The reaction mechanism proceeds via nucleophilic attack of the amidoxime anion on the ester carbonyl, followed by intramolecular cyclization and dehydration.

- Alternative methods using amino acids and nitriles provide access to more complex derivatives but require longer reaction times.

- One-pot and catalytic methods, while more common for 1,3,4-oxadiazoles, offer promising avenues for future development in 1,2,4-oxadiazole synthesis.

- Characterization is typically performed using IR, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and elemental analysis to confirm the structure.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring remains intact while other substituents are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid include:

Key Observations :

- Aryl vs. In contrast, alkyl chains like pentan-3-yl improve lipophilicity (higher logP), favoring membrane penetration .

- Bulkiness : The bicycloheptane substituent introduces steric hindrance, which may limit binding to certain targets but improve metabolic stability .

- Heteroaromatic Groups : The 2-ethylfuran substituent combines lipophilicity with mild polarity, balancing solubility and activity .

Physicochemical Properties

- Lipophilicity : The pentan-3-yl group (branched C5 alkyl) likely confers moderate lipophilicity, intermediate between smaller alkyl chains (e.g., methyl) and aromatic groups. For comparison:

- Solubility : Carboxylic acid groups generally enhance aqueous solubility, but bulky alkyl chains like pentan-3-yl may reduce it compared to polar aryl derivatives (e.g., 2-ethoxyphenyl) .

Biological Activity

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1340410-93-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of approximately 184.20 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example, derivatives similar to 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid have shown promising results in inhibiting the growth of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. In one study, oxadiazole derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like piroxicam and meloxicam .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases. For instance, studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for Alzheimer's disease treatment. One derivative exhibited an IC50 value of 5.07 µM against BuChE, indicating strong potential as an anti-Alzheimer's agent .

Antioxidant Activity

The antioxidant capacity of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has also been assessed. Compounds with similar structures have demonstrated significant free radical scavenging abilities using assays like DPPH and ABTS. These findings suggest that the compound may help mitigate oxidative stress-related conditions .

The biological activities of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to bind to enzyme active sites allows it to inhibit their activity effectively.

- Reactive Oxygen Species Scavenging : The presence of functional groups in the oxadiazole structure facilitates interactions with reactive oxygen species (ROS), reducing oxidative damage.

- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The oxadiazole ring formation is critical. A two-step approach is typically employed:

Cyclization : React a nitrile derivative (e.g., pentan-3-yl-substituted amidoxime) with a carboxylic acid precursor under acidic or basic conditions. For example, trifluoroacetic acid (TFA) or NaOH can catalyze cyclization at 80–100°C for 6–12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Optimization : Adjust pH (6–8) and temperature to minimize side products like open-chain intermediates. Microwave-assisted synthesis may reduce reaction time .

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to assess hydrolytic or oxidative degradation .

- pKa : Determine via potentiometric titration or computational tools (e.g., MarvinSketch). The carboxylic acid group typically has a pKa ~2.5–3.5 .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Approach :

Analog Synthesis : Modify the pentan-3-yl chain (e.g., branching, halogenation) and compare bioactivity .

Biological Assays : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR binding assays. For example, oxadiazole derivatives exhibit IC values in the µM range for inflammatory targets .

Computational Modeling : Perform molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .

- Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

- Case Study : If Compound A (phenyl-substituted) shows antitumor activity but Compound B (pentan-3-yl-substituted) does not:

Structural Analysis : Compare steric hindrance (molecular dynamics simulations) and electronic profiles (DFT calculations). The pentan-3-yl group may reduce binding pocket accessibility .

Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays). Control for batch-to-batch compound purity variations .

Q. What are the best practices for evaluating this compound’s potential as a fluorescent probe or bioconjugation tool?

- Conjugation Strategies :

- Carbodiimide Coupling : Activate the carboxylic acid group with EDC/NHS for amine-containing biomolecules (e.g., proteins). Monitor conjugation efficiency via MALDI-TOF .

- Fluorescence Tagging : Introduce dansyl or BODIPY fluorophores at the pentan-3-yl chain via Click chemistry. Validate using fluorescence lifetime imaging (FLIM) .

- Applications : Track cellular uptake in real-time (confocal microscopy) or quantify target engagement in pull-down assays .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., pentan-3-yl vs. phenyl) influence the compound’s metabolic stability?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Aliphatic chains (pentan-3-yl) may undergo β-oxidation faster than aromatic groups, reducing half-life (t) .

- Computational Prediction : Use ADMET Predictor™ to compare CYP450 isoform affinity. Polar surface area (PSA) calculations may explain differences in membrane permeability .

Q. What mechanistic insights can be gained from studying this compound’s interaction with lipid bilayers?

- Experimental Design :

- Liposome Binding : Use surface plasmon resonance (SPR) to measure affinity for phosphatidylcholine bilayers.

- Membrane Fluidity : Employ Laurdan fluorescence to assess disruption of lipid packing. Oxadiazole-carboxylic acids may increase membrane rigidity due to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.